2-(piperidin-1-yl)pyrimidin-4-ol
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Overview
Description
2-(piperidin-1-yl)pyrimidin-4-ol is a heterocyclic compound that features both piperidine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-1-yl)pyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include heating under reflux and the use of solvents such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve multi-step synthesis processes that include the preparation of intermediate compounds, followed by cyclization and purification steps. The use of high-yield reactions and scalable processes is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-1-yl)pyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
2-(piperidin-1-yl)pyrimidin-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(piperidin-1-yl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds containing the piperidine ring, such as piperine and piperidine alkaloids.
Pyrimidine derivatives: Compounds containing the pyrimidine ring, such as cytosine and thymine.
Uniqueness
2-(piperidin-1-yl)pyrimidin-4-ol is unique due to its combination of piperidine and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13N3O |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-piperidin-1-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H13N3O/c13-8-4-5-10-9(11-8)12-6-2-1-3-7-12/h4-5H,1-3,6-7H2,(H,10,11,13) |
InChI Key |
RCLPPVGRWSZZNX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC=CC(=O)N2 |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=O)N2 |
Origin of Product |
United States |
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